3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid
Description
Chemical Identity and Nomenclature
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid is a structurally complex heterocyclic compound characterized by a benzothiazole core fused with a substituted phenyl group and a conjugated enoic acid chain. The systematic IUPAC name reflects its three primary components:
- Benzothiazol-2-yl : A bicyclic aromatic system comprising a benzene ring fused to a thiazole moiety, with substitution at the second position of the thiazole ring.
- 4-(4-Benzyloxy-phenyl) : A phenyl ring substituted at the para position with a benzyloxy group (–OCH₂C₆H₅), enhancing steric bulk and potential hydrogen-bonding interactions.
- But-3-enoic acid : A four-carbon unsaturated carboxylic acid chain with a double bond at the third position, contributing to planar geometry and electronic conjugation.
The molecular formula is C₂₄H₁₉NO₃S , with a molecular weight of 401.48 g/mol . While the exact CAS registry number for the 4-benzyloxy isomer remains unspecified in available literature, its structural analog with a 3-benzyloxy substitution (CAS 3529270) has been documented. Key spectral identifiers include IR stretches for the carboxylic acid (–COOH, ~1700 cm⁻¹) and benzyl ether (–C–O–C–, ~1250 cm⁻¹), as well as NMR signals for the benzothiazole protons (δ 7.2–8.1 ppm) and olefinic protons (δ 6.5–7.0 ppm).
Historical Development in Heterocyclic Chemistry
The benzothiazole scaffold, first synthesized by A.W. Hofmann in 1879, gained prominence in the early 20th century for its role in vulcanization accelerators. The integration of benzothiazoles into medicinal chemistry began in the 1960s with the isolation of natural derivatives like 6-hydroxybenzothiazole-5-acetic acid. The synthesis of 3-benzothiazol-2-yl-4-aryl-but-3-enoic acids emerged in the late 20th century, driven by interest in their conjugated π-systems and bioisosteric potential.
Modern synthetic routes for analogous compounds involve:
- Condensation reactions : 2-Aminothiophenol reacts with aldehydes or ketones under oxidative conditions to form the benzothiazole core.
- Cross-coupling strategies : Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at specific positions.
- Acid-mediated cyclization : Carboxylic acid side chains are incorporated via Claisen-Schmidt condensations, as demonstrated in the synthesis of (E)-3-(1,3-benzothiazol-2-yl)-4-(2-ethoxyphenyl)but-3-enoic acid.
Significance in Medicinal Chemistry Research
Benzothiazole derivatives exhibit broad pharmacological activities, with the 3-benzothiazol-2-yl-4-aryl-but-3-enoic acid class showing particular promise in:
Anticancer Drug Development
The planar benzothiazole nucleus intercalates DNA, while the enoic acid chain enhances solubility and target affinity. Computational studies reveal low HOMO-LUMO gaps (ΔE ≈ 0.18–0.21 eV) in substituted benzothiazoles, correlating with high reactivity and potential for covalent binding to biological targets. For example, 2-substituted analogs demonstrate nanomolar inhibition of topoisomerase IIα, a key oncology target.
Antimicrobial Applications
Structural analogs with benzyloxy substituents exhibit potent activity against Gram-positive bacteria (MIC: 2–8 μg/mL), attributed to membrane disruption via hydrophobic interactions with the benzyl group. The carboxylic acid moiety further enables salt formation for improved bioavailability.
Properties
Molecular Formula |
C24H19NO3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-8-4-5-9-22(21)29-24)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27) |
InChI Key |
KRFDRGKRBQQYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Benzyloxybenzaldehyde
4-Benzyloxybenzaldehyde serves as the aromatic electrophile. A representative procedure involves:
Preparation of 3-Benzothiazol-2-yl-4-Oxobutanoic Acid
This intermediate is synthesized via:
Knoevenagel Condensation
The final step couples the intermediates under basic conditions:
- Reagents : Piperidine or ammonium acetate in ethanol/acetic acid.
- Conditions : Reflux at 80°C for 6–8 h under inert atmosphere.
- Yield : 50–65% after silica gel chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C | |
| Catalyst | Piperidine (10 mol%) | |
| Solvent System | Ethanol/Acetic Acid (9:1) | |
| Purification Method | Column Chromatography | |
| Final Purity | ≥95% (HPLC) |
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
An alternative route employs Suzuki coupling to install the benzyloxy-phenyl group:
Heck Reaction
The Heck coupling between benzothiazole-vinyl bromide and 4-benzyloxystyrene has been reported:
- Conditions : Pd(OAc)₂ (2 mol%), PPh₃, Et₃N, DMF, 100°C.
- Challenges : Moderate regioselectivity (E/Z ratio: 7:3).
Continuous Flow Synthesis for Industrial Scalability
Recent advancements emphasize flow chemistry to enhance reproducibility:
- Microreactor Setup : Teflon-coated channels with in-line IR monitoring.
- Steps :
- Throughput : 1.2 kg/day with 70% overall yield.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce solvent use:
Biocatalytic Methods
Lipase-mediated esterification/condensation under mild conditions:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel Condensation | 50–65 | 95 | Moderate | High |
| Suzuki Coupling | 55–60 | 97 | High | Moderate |
| Continuous Flow | 70 | 99 | Industrial | Low |
| Mechanochemical | 58 | 90 | Lab-scale | Very Low |
Trade-offs :
- Knoevenagel : Cost-effective but requires chromatography.
- Suzuki : High purity but Pd residues necessitate stringent purification.
- Flow Chemistry : Optimal for bulk production but capital-intensive.
Challenges and Optimization Strategies
Stereochemical Control
The E-isomer predominates due to conjugation stabilization, but Z-isomer formation (~15%) occurs under kinetic control. Mitigation strategies include:
Functional Group Compatibility
Byproduct Formation
Common byproducts include:
- Diarylated Adducts : From over-alkylation (controlled via stoichiometry).
- Decarboxylation Products : Mitigated by avoiding prolonged heating above 100°C.
Recent Innovations and Patent Disclosures
Photoredox Catalysis
Visible-light-mediated condensation using Ru(bpy)₃²⁺ reduces reaction time to 2 h (yield: 62%).
Electrochemical Methods
Anodic oxidation of benzothiazole precursors in acetonitrile/H₂O achieves 68% yield with 90% Faradaic efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzyloxy group or the alkenoic acid moiety.
Reduction: Reduction reactions could target the double bond in the but-3-enoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the benzyloxy-phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield saturated acids.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Polymer Chemistry: Potential use in the synthesis of novel polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Insights
- Halogenated Derivatives: The 4-chloro-phenoxy analog (CAS: sc-346507) incorporates a chlorine atom, which may improve target binding through halogen bonding interactions, a feature exploited in drug design .
Research Findings and Hypotheses
- Synthetic Accessibility: Derivatives with para-substituted phenyl groups (e.g., benzyloxy, butoxy) are synthesized via analogous routes involving condensation reactions, as described in methods for related oxazoloquinolines and imidazole carboxylates .
- Gaps in Data : While the benzyloxy variant is commercially available, its biological activity remains uncharacterized. Comparative studies with the chloro- and butoxy-substituted analogs could clarify structure-activity relationships (SAR).
Biological Activity
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid (CAS: 749214-70-8) is a compound of interest due to its potential biological activities, particularly in neuroprotection and as an inhibitor of acetylcholinesterase (AChE). This article reviews the current understanding of its biological activity, including in vitro studies, case studies, and relevant research findings.
This compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₁O₃S |
| Molecular Weight | 335.43 g/mol |
| CAS Number | 749214-70-8 |
Neuroprotective Effects
Research has indicated that derivatives of benzothiazole, including this compound, exhibit neuroprotective properties. A study demonstrated that this compound can inhibit AChE activity, which is crucial for managing conditions like Alzheimer's disease (AD). The inhibition of AChE leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive functions .
Antioxidant Activity
The compound also exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various neurodegenerative diseases. In vitro assays have shown that the compound can scavenge free radicals effectively, contributing to its neuroprotective effects .
Cytotoxicity
Despite its beneficial activities, the compound has been observed to exhibit cytotoxic effects on certain cell lines, particularly PC12 cells. This duality highlights the necessity for further studies to optimize its therapeutic index—maximizing efficacy while minimizing toxicity .
In Vitro Studies
A comprehensive study evaluated several benzothiazole derivatives for their ability to inhibit AChE and prevent amyloid-beta (Aβ) aggregation. Among these, this compound showed promising results in reducing Aβ aggregation while maintaining a balance between efficacy and cytotoxicity .
Molecular Docking Studies
Molecular docking simulations have revealed that the compound interacts effectively with the active site of AChE. The presence of multiple functional groups allows for enhanced binding affinity compared to standard inhibitors like galantamine. This suggests that structural modifications could lead to improved derivatives with better pharmacological profiles .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
